Bis(norbornadiene)rhodium(I) tetrafluoroborate
Overview
Description
Bis(norbornadiene)rhodium(I) tetrafluoroborate is a coordination compound that features rhodium as the central metal atom coordinated to two norbornadiene ligands. The compound is often used as a catalyst in various organic synthesis reactions due to its unique chemical properties.
Mechanism of Action
Target of Action
Bis(norbornadiene)rhodium(I) tetrafluoroborate, also known as Rh(nbd)2BF4, is an organometallic compound that primarily targets molecules involved in organic synthesis . It is particularly favored for the creation of enantiomerically pure compounds .
Mode of Action
Rh(nbd)2BF4 interacts with its targets by acting as a Lewis acid . In this role, it accepts electrons from other molecules, facilitating bond formation . This interaction and the resulting changes are crucial in the synthesis of heterocyclic compounds, polymers, and other organometallic compounds .
Biochemical Pathways
The exact biochemical pathways affected by Rh(nbd)2BF4 are complex and depend on the specific reactions in which it is involved. It is known to play a vital role in the synthesis of heterocyclic compounds, polymers, and other organometallic compounds . The downstream effects of these pathways can lead to the formation of a wide variety of organic compounds.
Biochemical Analysis
Biochemical Properties
Bis(norbornadiene)rhodium(I) tetrafluoroborate plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with a variety of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it is known to interact with hydrogenase enzymes, enhancing their activity in hydrogenation reactions . The nature of these interactions often involves the coordination of the rhodium center with the active sites of the enzymes, leading to increased catalytic efficiency.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, this compound can impact metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the rhodium center to specific biomolecules, which can result in either the inhibition or activation of enzyme activity . This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways without causing significant toxicity . At higher doses, toxic effects can be observed, including tissue damage and impaired organ function. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes . For example, it can influence the activity of dehydrogenase enzymes, leading to changes in the levels of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can modulate its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(norbornadiene)rhodium(I) tetrafluoroborate can be synthesized by reacting rhodium(III) chloride with norbornadiene in the presence of tetrafluoroboric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and purification processes to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Bis(norbornadiene)rhodium(I) tetrafluoroborate is known to undergo various types of reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes.
Isomerization: It facilitates the isomerization of olefins.
Oxidative Addition and Reductive Elimination: These reactions are common in catalytic cycles involving rhodium complexes.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is used as the reagent, typically under mild pressure and temperature conditions.
Isomerization: The reaction conditions vary depending on the substrate but often involve moderate temperatures.
Oxidative Addition: Halogenated compounds are common reagents, with the reaction occurring under ambient conditions.
Major Products Formed
Hydrogenation: Saturated hydrocarbons are the primary products.
Isomerization: The products are typically isomers of the starting olefins.
Oxidative Addition: The products include rhodium-halogen complexes.
Scientific Research Applications
Bis(norbornadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and isomerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
Uniqueness
Bis(norbornadiene)rhodium(I) tetrafluoroborate is unique due to its specific coordination environment and the stability provided by the norbornadiene ligands. This stability allows it to act as an effective catalyst in various reactions, distinguishing it from other rhodium complexes with different ligands.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWNBFOFVFMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF4Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448239 | |
Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36620-11-8 | |
Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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